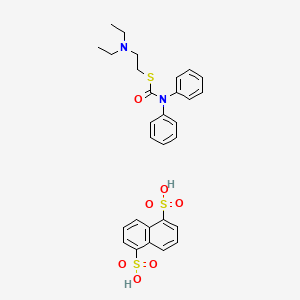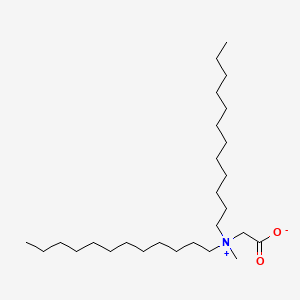
1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt is a zwitterionic surfactant commonly used in various industrial and scientific applications. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base. It is often utilized in formulations requiring mildness and compatibility with skin, making it a popular choice in personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt typically involves the reaction of dodecylamine with chloroacetic acid under controlled conditions. The reaction proceeds as follows:
Step 1: Dodecylamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the inner salt.
Step 3: The product is purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other substituted amines.
Scientific Research Applications
1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture media to improve cell viability and growth.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Commonly used in personal care products, detergents, and cleaning agents due to its mildness and compatibility with skin.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphoteric nature allows it to form micelles, which can encapsulate and solubilize various compounds. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of active ingredients.
Comparison with Similar Compounds
Similar Compounds
Lauryl betaine: Another zwitterionic surfactant with similar properties and applications.
Cocamidopropyl betaine: Widely used in personal care products for its mildness and foaming properties.
Dodecyl dimethylamine oxide: Known for its strong surfactant properties and used in various cleaning agents.
Uniqueness
1-Dodecanaminium, N-(carboxymethyl)-N-dodecyl-N-methyl-, inner salt stands out due to its specific molecular structure, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both solubilization and mildness.
Properties
CAS No. |
25054-74-4 |
|---|---|
Molecular Formula |
C27H55NO2 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-[didodecyl(methyl)azaniumyl]acetate |
InChI |
InChI=1S/C27H55NO2/c1-4-6-8-10-12-14-16-18-20-22-24-28(3,26-27(29)30)25-23-21-19-17-15-13-11-9-7-5-2/h4-26H2,1-3H3 |
InChI Key |
SENWRKVQPDECGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


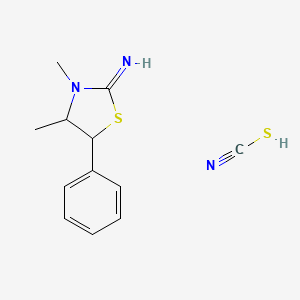
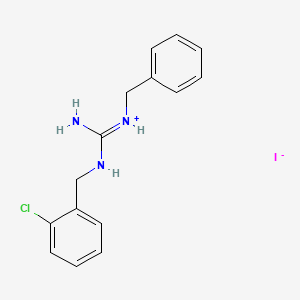
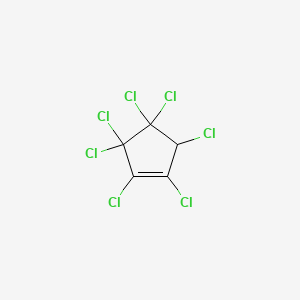
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
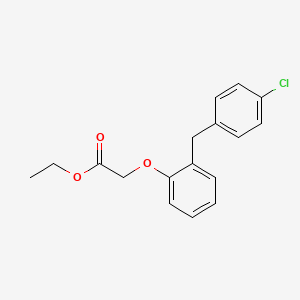
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
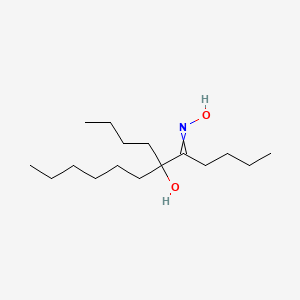
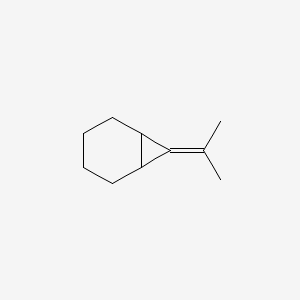
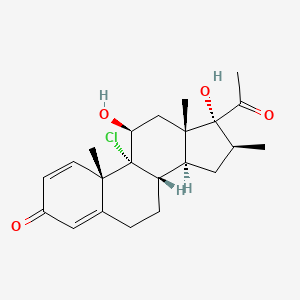
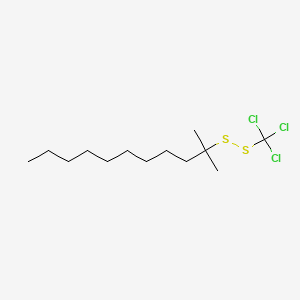
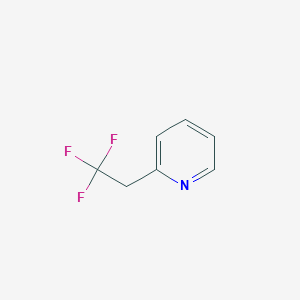
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
